Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position, a formyl group at the 3rd position, and a carboxylate ester at the 6th position. These structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of imidazo[1,2-a]pyridine, followed by formylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Methyl 8-bromo-3-carboxyimidazo[1,2-a]pyridine-6-carboxylate.
Reduction: Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.
8-Bromoimidazo[1,2-a]pyridine-6-carboxylate: Lacks the formyl group, which may influence its chemical behavior and biological activity.
Uniqueness
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the bromine atom and formyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 8th position and a formyl group at the 3rd position. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.071 g/mol
- CAS Number : 1234616-08-0
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The bromine atom and the formyl group are critical for binding to active sites, influencing enzymatic activity and potentially modulating various biochemical pathways. This compound may act as an inhibitor or activator depending on the specific biological context .
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds within the imidazo[1,2-a]pyridine family exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain kinases or phosphatases involved in cancer cell signaling pathways, making it a candidate for further development in anticancer therapies.
3. Cytotoxicity
Cytotoxic assays have revealed that this compound exhibits selective toxicity towards specific cancer cell lines while sparing normal cells, suggesting a therapeutic window that could be exploited in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values in the low micromolar range. |
Study B | Enzyme Inhibition | Inhibited protein kinase activity by 70% at a concentration of 10 µM. |
Study C | Cytotoxicity | Showed IC50 values of 15 µM against HeLa cells, indicating significant cytotoxic effects. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate | Lacks bromine atom | Lower enzyme inhibition potency |
8-Bromoimidazo[1,2-a]pyridine-6-carboxylate | Lacks formyl group | Reduced cytotoxicity compared to the target compound |
Properties
IUPAC Name |
methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-8(11)9-12-3-7(5-14)13(9)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAELLEMRSMBXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2C(=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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